molecular formula C5H4BrNO B120221 2-Bromo-5-hydroxypyridine CAS No. 55717-45-8

2-Bromo-5-hydroxypyridine

Cat. No. B120221
CAS RN: 55717-45-8
M. Wt: 174 g/mol
InChI Key: PTEFNEALEPSHLC-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxypyridine is a brominated pyridine derivative that serves as an important intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of these functional groups allows for further chemical modifications, making it a versatile compound in synthetic chemistry.

Synthesis Analysis

The synthesis of brominated pyridine derivatives, including 2-Bromo-5-hydroxypyridine, can be achieved through various methods. One approach involves the Stille coupling of 2,5-dibromopyridine with trimethylstannylpyridine derivatives, which can yield 5-bromo-2,2'-bipyridines with high efficiency, as demonstrated in the preparation of metal-complexing molecular rods . Another method includes the use of halogen dance reactions to synthesize halogen-rich pyridine intermediates, which can be further functionalized to obtain substituted pyridines . Additionally, direct bromination of bipyridine hydrobromide salts has been reported as a selective synthesis route for dibrominated bipyridines .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-hydroxypyridine can be inferred from related compounds, such as 2-Amino-3-bromo-5-nitropyridine, which has been studied using Density Functional Theory (DFT) calculations. These studies provide insights into the electronic and vibrational characteristics of brominated pyridines, including their molecular equilibrium geometry, vibrational frequencies, and potential energy distribution .

Chemical Reactions Analysis

2-Bromo-5-hydroxypyridine can participate in various chemical reactions due to its reactive bromine atom and hydroxyl group. For instance, it can be used as a precursor in palladium-catalyzed amination reactions to synthesize amino-fluoropyridines, as shown in the radiosynthesis of 2-amino-5-[18F]fluoropyridines . The bromine atom can also act as a good leaving group in multicomponent chemistry, as seen with 2-bromo-6-isocyanopyridine, which serves as a convertible isocyanide in the synthesis of complex molecules like opioids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-hydroxypyridine can be deduced from studies on similar brominated pyridines. These compounds often exhibit interesting spectroscopic properties, as well as potential biological activity, as indicated by their electrophilicity index and other quantum chemical parameters . The presence of multiple substituents on the pyridine ring can also influence the compound's reactivity and stability, which is crucial for its application in medicinal chemistry .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromo-5-hydroxypyridine demonstrates significant reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry. It participates in bromination reactions where the bromine atom can enter specific positions in the pyridine ring, depending on the structure of the substrate. For instance, during the bromination of 2,4-dihydroxypyridine derivatives, the bromine atom predominantly enters the 3-position, whereas 2,4-diethoxypyridine primarily forms the 5-bromo derivative. These reactions highlight the compound's utility in synthesizing specific brominated pyridine derivatives with potential applications in material science and pharmaceuticals (Kolder & Hertog, 2010).

Crystal Structure Analysis

2-Bromo-5-hydroxypyridine also plays a crucial role in crystallography. The crystal structure of the compound has been studied, revealing its ability to exhibit tautomerism, a phenomenon where the compound exists in two (or more) interconvertible structures. In one study, the crystal structure of 2-bromo-4-hydroxypyridine at 120 K was reported, showing the compound's capacity to display both 4-hydroxypyridine and 4-pyridone tautomers. This structural versatility is essential for understanding the chemical and physical properties of pyridine derivatives and can be leveraged in designing materials and drugs (Monroe & Turnbull, 2019).

Catalysis and Organic Synthesis

The molecule is instrumental in catalysis and organic synthesis. Its derivatives, such as 5-bromo-2-hydroxypyridine, have been utilized in oligomerization processes, forming oligopyridones through CuI-catalyzed one-pot condensation tactics. These oligopyridones exhibit unique folding behaviors in polar aprotic solvents, which is crucial for developing new materials and catalysts. The detailed studies of their folding behaviors using techniques like 1H NMR and NOESY contribute to our understanding of molecular dynamics in solution, paving the way for innovative applications in nanotechnology and material sciences (Liang et al., 2009).

Safety And Hazards

2-Bromo-5-hydroxypyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEFNEALEPSHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971087
Record name 6-Bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hydroxypyridine

CAS RN

55717-40-3, 55717-45-8
Record name 6-Bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-hydroxypyridine
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